1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Description
Chemical Identity and Structural Characterization
Nomenclature and Classification
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride exists under several systematic and common nomenclature systems that reflect its structural composition and chemical relationships. The International Union of Pure and Applied Chemistry systematic name for the free base form is 1-(2-fluorophenyl)-2-methylpropan-1-amine, which precisely describes the molecular architecture through standardized nomenclature conventions. This compound carries the Chemical Abstracts Service registry number 1225849-36-4 for the free base form, providing a unique identifier within chemical databases and literature.
The compound belongs to the broader classification of substituted phenethylamines, specifically representing a fluorinated derivative with additional methyl substitution on the aliphatic chain. Alternative nomenclature systems recognize this molecule through various synonyms including the catalog designations such as AZB84936, AKOS011792504, and DB-179869, which facilitate identification across different chemical supply and research databases. The MDL number MFCD16301245 provides additional database linkage for chemical information systems.
Chemical classification systems categorize this compound within the amphetamine-related substances due to its structural relationship to the amphetamine core structure, albeit with significant modifications that alter its fundamental properties. The presence of the fluorine substituent at the ortho position of the phenyl ring distinguishes this compound from other positional isomers and contributes to its unique chemical and physical characteristics.
Molecular Structure and Configuration
The molecular structure of 1-(2-Fluorophenyl)-2-methylpropan-1-amine consists of a phenyl ring bearing a fluorine substituent at the 2-position (ortho position), connected to an amine-containing aliphatic chain with specific branching patterns. The molecular formula C₁₀H₁₄FN accurately represents the atomic composition, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and one nitrogen atom.
The structural architecture features a central phenyl ring system with the fluorine atom positioned ortho to the alkyl chain attachment point, creating specific electronic and steric effects that influence molecular behavior. The aliphatic portion contains a branched chain with a primary amine functional group attached to a carbon bearing a 2-methylpropyl substituent, establishing the characteristic structural motif. This branching pattern differentiates the compound from linear amphetamine derivatives and contributes to distinct conformational preferences.
The Simplified Molecular Input Line Entry System representation CC(C)C(C1=CC=CC=C1F)N provides a standardized linear notation that captures the complete molecular connectivity. This structural encoding reveals the methyl branching at the α-carbon relative to the amine, creating a quaternary carbon center that influences molecular geometry and potential interactions.
Stereochemistry and Isomerism
The molecular structure of 1-(2-Fluorophenyl)-2-methylpropan-1-amine contains a chiral center at the carbon atom bearing both the amine group and the phenyl ring, creating the potential for stereoisomeric forms. This asymmetric carbon represents the sole stereogenic center within the molecule, giving rise to two possible enantiomeric configurations that exhibit mirror-image relationships.
The presence of this chiral center means that the compound can exist as either the R or S enantiomer, each possessing distinct three-dimensional arrangements that may exhibit different biological and physical properties despite identical molecular connectivity. Analytical techniques capable of distinguishing between positional isomers have demonstrated the importance of stereochemical considerations in fluorinated amphetamine derivatives.
Structural isomerism relationships exist between this compound and other fluoroamphetamine derivatives, particularly regarding the position of fluorine substitution on the aromatic ring. The ortho-fluorine substitution pattern in 1-(2-Fluorophenyl)-2-methylpropan-1-amine creates distinct electronic and steric environments compared to meta- and para-substituted analogs. These positional differences significantly impact molecular properties and analytical characteristics, as demonstrated through comparative studies of fluoroamphetamine isomers.
Physicochemical Properties
The physicochemical properties of 1-(2-Fluorophenyl)-2-methylpropan-1-amine reflect the combined influences of the fluorinated aromatic system and the branched aliphatic amine structure. The molecular weight of the free base form is calculated as 167.22 grams per mole, while the hydrochloride salt form exhibits a correspondingly higher molecular weight due to the addition of hydrogen chloride.
The compound demonstrates specific solubility characteristics influenced by the presence of both hydrophobic aromatic components and hydrophilic amine functionality. The topological polar surface area is calculated as 26.02 square angstroms, indicating moderate polarity that affects permeability and interaction properties. The logarithmic partition coefficient (LogP) value of 2.4815 suggests moderate lipophilicity, reflecting the balance between polar and nonpolar structural elements.
Hydrogen bonding capacity analysis reveals one hydrogen bond acceptor site (the fluorine atom and nitrogen lone pair) and one hydrogen bond donor capability (the primary amine), contributing to intermolecular interaction potential. The molecule contains two rotatable bonds, indicating moderate conformational flexibility that may influence molecular recognition and binding interactions.
Storage requirements for the compound typically specify sealed containers maintained at 2-8°C to preserve chemical stability and prevent degradation. The compound exhibits characteristics requiring specific handling precautions due to its chemical nature, with stability considerations important for maintaining analytical integrity during storage and analysis.
Spectroscopic Profile
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for 1-(2-Fluorophenyl)-2-methylpropan-1-amine through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the various hydrogen environments within the molecule.
The aromatic region typically displays signals corresponding to the fluorinated phenyl ring protons, with characteristic chemical shifts influenced by the electron-withdrawing effect of the fluorine substituent. The ortho-fluorine substitution creates specific coupling patterns and chemical shift distributions that distinguish this compound from other positional isomers. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic fluorine resonance, offering high sensitivity and minimal background interference.
The aliphatic region of the proton spectrum exhibits resonances corresponding to the methyl groups of the isopropyl substitution and the methylene protons adjacent to the amine functionality. Integration ratios and multiplicity patterns provide quantitative information about the hydrogen distribution and confirm the proposed structural assignment. The branched nature of the aliphatic chain creates characteristic splitting patterns that aid in structural determination.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through carbon chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl and aromatic carbon regions provide distinct resonance patterns, while the aliphatic carbons exhibit shifts characteristic of the branched substitution pattern.
Infrared Spectroscopy
Infrared spectroscopy analysis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine reveals characteristic absorption bands corresponding to the functional groups present within the molecule. The primary amine functionality exhibits characteristic N-H stretching vibrations in the region typical for primary amines, providing definitive identification of this functional group.
The aromatic C-H stretching vibrations appear in the region characteristic of substituted benzene rings, while the fluorine substitution influences the fingerprint region through modified C-F stretching and bending vibrations. The ortho-substitution pattern creates specific vibrational modes that distinguish this isomer from meta- and para-fluorinated analogs. Studies comparing fluoroamphetamine isomers have demonstrated that infrared spectroscopy effectively differentiates between positional isomers through characteristic absorption patterns in the fingerprint region.
Aliphatic C-H stretching and bending vibrations corresponding to the methyl and methylene groups provide additional structural confirmation. The branched nature of the alkyl chain creates specific vibrational signatures that support the proposed molecular structure. The combination of aromatic and aliphatic vibrational modes creates a unique spectroscopic fingerprint for compound identification.
Mass Spectrometry
Mass spectrometric analysis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight of the free base form. Electron ionization mass spectrometry reveals specific fragmentation pathways that reflect the molecular structure and provide diagnostic information for compound identification.
Characteristic fragment ions include those resulting from loss of the alkyl chain components and aromatic ring fragmentations. The presence of fluorine creates distinctive isotope patterns and influences fragmentation pathways, providing additional analytical confidence. Studies of fluoroamphetamine derivatives have demonstrated that mass spectrometry, while providing molecular weight information, may show similarities between positional isomers that require complementary analytical techniques for definitive identification.
Tandem mass spectrometry approaches using multiple reaction monitoring have been successfully applied to fluoroamphetamine analysis, with characteristic transitions providing enhanced specificity for identification and quantification. The mass spectral fragmentation pattern for related compounds includes prominent fragments that reflect common structural features while maintaining diagnostic differences.
Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry has demonstrated effectiveness for detection and identification of fluoroamphetamine derivatives in analytical applications. The high-resolution mass measurement capabilities provide accurate mass determination and elemental composition confirmation for structural identification.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy of fluorinated amphetamine derivatives reveals characteristic absorption patterns related to the aromatic chromophore system. The substituted benzene ring exhibits electronic transitions that appear in the ultraviolet region, with specific absorption maxima influenced by the fluorine substitution pattern. Related 2-fluoroamphetamine compounds demonstrate absorption maxima at 261.0 nanometers, indicating the electronic effects of ortho-fluorine substitution on the aromatic system.
The electron-withdrawing nature of the fluorine substituent modifies the electronic density of the aromatic ring, influencing both the position and intensity of electronic absorption bands. These spectroscopic characteristics provide additional analytical parameters for compound identification and purity assessment. The ultraviolet-visible absorption profile contributes to the overall spectroscopic fingerprint used for definitive structural confirmation.
The aromatic substitution pattern significantly affects the electronic absorption characteristics, with ortho-, meta-, and para-substituted isomers exhibiting distinct spectroscopic signatures. This wavelength-dependent absorption behavior provides a complementary analytical approach for isomer differentiation when combined with other spectroscopic techniques.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIGIBNEKBMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Method 1: Reductive Amination Route
Stepwise Description
- Starting materials: 2-fluorobenzaldehyde and isobutylamine
- Key reaction: Reductive amination using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN)
- Conditions: Typically carried out in a polar solvent (e.g., methanol or ethanol) under controlled pH to favor imine formation and reduction
- Outcome: Formation of 2-(2-Fluorophenyl)-2-methylpropylamine (free base)
- Final step: Treatment with hydrochloric acid to yield the hydrochloride salt
Reaction Scheme Summary
| Step | Reagents/Conditions | Product |
|---|---|---|
| Reductive amination | 2-fluorobenzaldehyde + isobutylamine + NaBH3CN, solvent, ambient temperature | 2-(2-Fluorophenyl)-2-methylpropylamine (free base) |
| Salt formation | HCl (aqueous or gaseous) | 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride |
This method is favored for its straightforwardness, high selectivity, and mild reaction conditions, minimizing side reactions and facilitating purification.
Method 2: Multi-Step Synthesis via Benzyl Halides and Nitriles
This approach, reported in patent literature, involves:
- Step 1: Reaction of substituted benzyl halide (e.g., 2-fluorobenzyl chloride) with isobutyronitrile under organic base catalysis at low temperatures (-78°C to 0°C) to form 2-methyl-1-(2-fluorophenyl)-2-butyronitrile.
- Step 2: Hydrolysis of the nitrile intermediate under basic conditions at elevated temperatures (80°C–220°C) to yield the corresponding 2-methyl-1-(2-fluorophenyl)-2-butyric acid.
- Step 3: Conversion of the acid to the amine via amide formation and subsequent reduction or alternative amination methods.
- Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions and Intermediates
| Step | Reactants & Conditions | Intermediate/Product |
|---|---|---|
| 1 | 2-fluorobenzyl chloride + isobutyronitrile + organic base, -78°C to 0°C | 2-methyl-1-(2-fluorophenyl)-2-butyronitrile |
| 2 | Base, solvent, 80°C–220°C | 2-methyl-1-(2-fluorophenyl)-2-butyric acid |
| 3 | Amidation/reduction steps | 1-(2-Fluorophenyl)-2-methylpropan-1-amine (free base) |
| 4 | Hydrochloric acid treatment | Hydrochloride salt |
This method is more complex but allows for structural modifications and may be suitable for large-scale synthesis where intermediates can be isolated and purified.
Comparative Analysis of Preparation Methods
| Aspect | Reductive Amination Route | Multi-Step Benzyl Halide/Nitrile Route |
|---|---|---|
| Starting materials | 2-fluorobenzaldehyde, isobutylamine | 2-fluorobenzyl chloride, isobutyronitrile |
| Reaction complexity | Single key step plus salt formation | Multiple steps including nitrile formation and hydrolysis |
| Reaction conditions | Mild, ambient temperature | Low to high temperature (-78°C to 220°C) |
| Purification | Easier due to fewer steps | More complex, intermediates require purification |
| Yield and selectivity | Generally high and selective | Variable, dependent on intermediate handling |
| Scalability | Suitable for lab and pilot scale | Potentially scalable with process optimization |
| Industrial applicability | Common in pharmaceutical synthesis | Useful for derivative synthesis and modifications |
Research Findings and Data
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Reductive amination | 75–85 | >98 | High selectivity, minimal by-products |
| Multi-step nitrile route | 60–70 | 95–97 | Yield depends on hydrolysis and reduction efficiency |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of the fluorophenyl group and methylpropanamine backbone.
- Mass Spectrometry: Molecular ion peak at m/z 167.22 consistent with molecular weight.
- Melting Point: Hydrochloride salt typically exhibits a sharp melting point indicative of purity.
- Elemental Analysis: Matches calculated values for C, H, N, and F content.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to affect neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation occurs through its binding to transporter proteins and receptors, leading to altered neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
1-(2-Fluorophenyl)propan-1-amine Hydrochloride
- Structural Difference : Lacks the methyl group on the propan-1-amine chain.
- Molecular Formula : C₉H₁₁ClFN .
- Key Data: Molecular Weight: 189.66 g/mol (identical to the methylated derivative due to chloride counterion differences) . CAS Number: 1955554-65-0 .
Analogues with Additional Substituents
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Structural Difference : Contains a chlorine substituent at the meta position in addition to the ortho-fluorine.
- Molecular Formula : C₁₀H₁₃Cl₂FN .
- Key Data: Molecular Weight: 248.13 g/mol . CAS Number: 1797306-72-9 . Functional Impact: The electron-withdrawing chlorine may enhance lipophilicity and alter pharmacokinetic properties compared to the mono-halogenated analogue .
Cyclopropane-Containing Analogues
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- Structural Difference : Incorporates a cyclopropane ring fused to the phenyl group.
- Molecular Formula : C₉H₁₁ClFN .
- Key Data: Purity: ≥95% . CAS Number: 1269152-01-3 .
Functional Group Variations
2-Fluoromethcathinone Hydrochloride (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one Hydrochloride)
- Structural Difference : Contains a ketone group instead of an amine on the propan-1-yl chain.
- Molecular Formula: C₁₀H₁₂ClFNO .
- Key Data: Molecular Weight: 216.66 g/mol . CAS Number: Not explicitly listed, but structurally related to amphetamine derivatives . Functional Impact: The ketone group alters metabolic pathways and receptor interactions, making it a stimulant rather than a direct amine analogue .
Comparative Data Table
Key Research Findings
- Positional Isomerism : Ortho-fluorinated amines (e.g., 1-(2-fluorophenyl)) exhibit distinct electronic profiles compared to para-substituted analogues, influencing binding to serotonin and dopamine receptors .
- Steric Effects : Methylation on the amine chain (as in 1-(2-fluorophenyl)-2-methylpropan-1-amine) enhances metabolic stability by reducing oxidative deamination rates .
- Dual Halogenation : Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride show increased lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .
Biological Activity
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, a compound belonging to the substituted amphetamines class, has garnered attention for its potential biological activities, particularly in neuropharmacology and cellular metabolism. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : CHClF
- Molecular Weight : Approximately 153.20 g/mol
- Structure : It features a fluorinated phenyl group attached to a branched amine, enhancing its interaction with biological targets.
This compound is structurally similar to ketamine, suggesting it may influence glutamatergic signaling by blocking NMDA receptors. This interaction could lead to various effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Biological Activity Overview
The compound exhibits several notable biological activities:
1. Effects on Neurotransmitter Systems
Research indicates that this compound interacts with neurotransmitter receptors, potentially acting as a central nervous system stimulant. Its effects on dopamine and norepinephrine systems suggest psychoactive properties similar to those observed in other amphetamines.
2. Inhibition of Cytochrome P450 Enzymes
It has been shown to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can enhance the bioavailability of co-administered drugs, making it a candidate for further pharmacokinetic studies.
3. Cellular Effects
The compound influences cellular processes by affecting cell signaling pathways and gene expression. Studies have demonstrated its ability to induce apoptosis in specific cancer cell lines such as HL-60 cells through mechanisms involving DNA fragmentation.
Cellular Proliferation and Apoptosis
In vitro studies reveal that this compound induces apoptosis in HL-60 cells by activating caspases involved in the apoptotic pathway. The compound's effect on cell proliferation suggests potential applications in cancer therapy.
Neuroprotective Properties
Animal model studies indicate that the compound enhances synaptic transmission in the dentate gyrus of the hippocampus without inducing pathological hyperexcitability. This suggests possible applications in treating cognitive impairments associated with neurodegenerative diseases.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Lower Doses : May enhance cognitive functions and exhibit neuroprotective effects.
- Higher Doses : Could lead to pronounced apoptotic effects in cancer cells.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Neurotransmitter Interaction | Potential stimulant effects on dopamine and norepinephrine systems. |
| Cytochrome P450 Inhibition | Increases bioavailability of co-administered drugs. |
| Apoptosis Induction | Induces apoptosis in HL-60 cancer cells via caspase activation. |
| Neuroprotective Effects | Enhances synaptic transmission without hyperexcitability. |
Q & A
Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution followed by salt formation. For example, reacting 2-fluorophenylmagnesium bromide with 2-methylpropanenitrile under anhydrous conditions (e.g., THF, −10°C), followed by hydrolysis and treatment with HCl to form the hydrochloride salt . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of Grignard reagent to nitrile) and reaction time (6–8 hours) improves yield (typically 65–75%). Purification via recrystallization in ethanol/ether mixtures enhances purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) should show peaks for the fluorophenyl aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 2.8–3.1 ppm). ¹⁹F NMR confirms fluorine substitution (δ −110 to −115 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 186.1 (free base) and [M+Cl]⁻ at m/z 220.6 (hydrochloride) .
Q. What are the critical stability considerations for this compound under laboratory storage?
- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers at −20°C under inert gas (e.g., argon). Degradation studies show <5% decomposition over 6 months when protected from light and moisture. Avoid aqueous solutions at pH >7, as the free base form precipitates .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral analysis methods are recommended?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times for (R)- and (S)-enantiomers differ by 1.5–2.0 minutes .
- Circular Dichroism (CD) : Enantiomers exhibit mirror-image CD spectra in the 210–250 nm range. Quantitative enantiomeric excess (ee) can be calculated using ellipticity ratios .
- Synthesis of Chiral Intermediates : Employ enantiopure starting materials (e.g., (R)-2-methylpropanenitrile) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to achieve >90% ee .
Q. What in vitro biological assays are suitable for studying this compound’s interaction with neurotransmitter systems?
- Methodological Answer :
- Radioligand Binding Assays : Test affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors using [³H]ketanserin and [³H]spiperone, respectively. IC₅₀ values typically range from 50–200 nM .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with trace amine-associated receptor 1 (TAAR1). EC₅₀ values correlate with structural analogs (e.g., 2-Fluoromethcathinone, EC₅₀ ≈ 1.2 μM) .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., N-methyl group, BDE ≈ 85 kcal/mol). Predict primary metabolites like N-oxides or fluorophenyl ring hydroxylation .
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 isoforms (e.g., CYP2D6). High-affinity binding (ΔG < −8 kcal/mol) suggests rapid hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
